PEG4 Linker Length Confers Superior p300 Protein Degradation Efficiency Compared to Shorter Linkers
In a systematic study of p300/CBP degraders, a PROTAC library was synthesized using various linkers conjugated to a pomalidomide-based cereblon ligand. The compound incorporating a PEG4 linker (Compound 18i) was identified as the most effective p300 degrader in the series [1]. The study explicitly concluded that a linker length greater than 10 atoms was required for enhanced degradation, a criterion met by PEG4 but not by shorter analogs like PEG2 [1].
| Evidence Dimension | Degradation Efficacy (Qualitative Ranking) |
|---|---|
| Target Compound Data | Compound 18i (PEG4 linker) identified as 'most effective p300 degrader' |
| Comparator Or Baseline | Library of PROTACs with varying linker lengths, including shorter (PEG2) and longer (PEG6, PEG8) variants |
| Quantified Difference | Linker length > 10 atoms required for enhanced degradation; PEG2 did not meet this threshold. |
| Conditions | MM1.S myeloma cell line; p300/CBP degradation assessed via cell viability and degradation assays |
Why This Matters
This data establishes a clear length-activity relationship, providing a scientific basis for selecting the PEG4 linker over shorter PEG2 variants when designing degraders for certain targets like p300.
- [1] Brownsey DK, et al. Identification of ligand linkage vectors for the development of p300/CBP degraders. RSC Med Chem. 2022;13(7):892-903. View Source
